3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of an indole derivative with a thiadiazole derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the indole and thiadiazole moieties. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) or dichloromethane (DCM), and a base such as triethylamine (TEA) to deprotonate the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, while the thiadiazole ring can modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide: Similar structure with a pentanamide group instead of propanamide.
Uniqueness
3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific combination of indole and thiadiazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12N4OS |
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Molecular Weight |
272.33 g/mol |
IUPAC Name |
3-indol-1-yl-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H12N4OS/c18-12(15-13-16-14-9-19-13)6-8-17-7-5-10-3-1-2-4-11(10)17/h1-5,7,9H,6,8H2,(H,15,16,18) |
InChI Key |
WVEDFDQSVBVSTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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